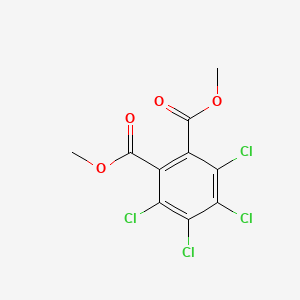

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate

Description

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate is a chlorinated aromatic ester derived from 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylic acid. This compound features two methyl ester groups at the 1,2-positions of a benzene ring substituted with four chlorine atoms at positions 3,4,5,4. The dimethyl ester is likely synthesized via esterification of the anhydride precursor, 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylic anhydride, which is used in organic synthesis for pharmaceuticals and dyes .

Properties

IUPAC Name |

dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWWOTMXNBKMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942123 | |

| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20098-41-3 | |

| Record name | NSC71179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Herbicidal Applications

DCPA is predominantly utilized as a pre-emergent herbicide . Its primary function is to control annual grasses and broadleaf weeds in agricultural settings without harming sensitive crops such as turf grasses and vegetables. The mode of action involves inhibiting seed germination by disrupting microtubule assembly during cell division .

Efficacy and Usage

- Target Weeds : Effective against various annual grasses and some broadleaf weeds.

- Application Method : Typically applied to soil before the emergence of target weeds.

- Environmental Persistence : DCPA has been noted for its moderate persistence in soil systems, with degradation primarily through microbial action and photodegradation .

Environmental Studies

Research on DCPA extends to its environmental impact, particularly concerning its degradation pathways and toxicity profiles. Studies indicate that DCPA can degrade into less harmful substances such as monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA) through hydrolysis and microbial processes .

Key Findings

- Degradation Rates : The half-life of DCPA in aquatic environments is less than three days under sunlight exposure, while in soil, it ranges from 14 to 100 days depending on conditions .

- Bioconcentration : DCPA has been detected in aquatic organisms, raising concerns about bioaccumulation in food chains .

Toxicology Research

DCPA's potential toxicity has prompted extensive studies to assess its effects on human health and the environment. The compound exhibits low to moderate toxicity levels in mammals and non-target organisms .

Toxicological Insights

- Health Effects : Acute exposure can lead to respiratory issues if inhaled; skin contact may cause irritation. Long-term exposure studies are ongoing to determine chronic effects.

- Regulatory Status : Due to its persistence and potential ecological risks, DCPA is subject to regulatory scrutiny by agencies like the EPA .

Material Science Applications

Beyond its use as a herbicide, DCPA shows promise in material science. Its unique chemical structure allows it to be explored as an intermediate in synthesizing advanced materials and polymers due to its chlorinated aromatic properties.

Synthesis Potential

- Polymer Development : Research indicates potential applications in creating chlorinated polymers with specific thermal and chemical resistance properties.

- Composite Materials : DCPA derivatives may enhance the performance of composite materials used in various industrial applications.

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting the growth of weed seedlings. It interferes with the synthesis of essential plant hormones, leading to the disruption of cell division and elongation. The molecular targets include enzymes involved in the biosynthesis of gibberellins and other growth regulators.

Comparison with Similar Compounds

Positional Isomers: 1,2- vs. 1,4-Dicarboxylate Derivatives

The most direct comparison is with dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate (DCPA or chlorthal-dimethyl), a positional isomer where the ester groups occupy the 1,4-positions. Key differences include:

The 1,4-isomer (DCPA) exhibits herbicidal activity due to its structural mimicry of plant growth regulators, whereas the 1,2-isomer’s adjacent ester groups may limit its bioactivity but enhance its utility in synthesizing polymers or complex heterocycles .

Substituent Variations: Chlorine vs. Alkyl Groups

Dimethyl 3,4,5,6-tetraisopropylbenzene-1,2-dicarboxylate provides a comparison where chlorine substituents are replaced with bulky isopropyl groups:

The isopropyl variant’s steric bulk reduces reactivity in cycloaddition reactions compared to the chlorinated derivative, which may participate in electrophilic substitutions due to electron-withdrawing Cl groups .

Ester Group Variations: Diethyl and Dioctyl Derivatives

Replacing methyl esters with larger alkyl chains alters solubility and application:

Larger esters (e.g., dioctyl) enhance solubility in nonpolar solvents, making them suitable for polymer processing, while ethyl esters in heterocyclic systems (e.g., ) are tailored for pharmaceutical research .

Physicochemical and Reactivity Comparisons

- Melting Points : Chlorinated derivatives generally exhibit higher melting points than alkyl-substituted analogs due to stronger intermolecular forces (e.g., DCPA’s solid state vs. tetraisopropyl derivative’s liquid phase) .

- Reactivity : The 1,2-dicarboxylate’s adjacent ester groups may facilitate intramolecular reactions, while the 1,4-isomer’s symmetry supports polymerization or cycloaddition .

- Toxicity : DCPA’s herbicidal activity contrasts with the 1,2-isomer’s presumed lower toxicity, aligning with its role as a synthetic intermediate .

Biological Activity

Dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate (commonly referred to as DCPA) is a chlorinated aromatic compound primarily utilized as a pre-emergent herbicide. Its biological activity is characterized by its herbicidal properties, mechanisms of action, environmental persistence, and potential toxicity to non-target organisms.

Chemical Structure and Properties

DCPA is chemically classified as the dimethyl ester of tetrachloroterephthalic acid, with the formula . The compound features four chlorine atoms substituted at positions 3, 4, 5, and 6 on the benzene ring. Its low aqueous solubility and moderate volatility influence its behavior in agricultural settings and its interaction with environmental systems .

DCPA functions primarily as a selective herbicide. Its mode of action involves the inhibition of microtubule assembly during cell division in plants. This disruption leads to abnormal cell division and ultimately results in plant death by preventing normal growth processes. Specifically, DCPA has been shown to produce multinucleate cells, which are detrimental to plant development .

Key Mechanisms:

- Microtubule Disruption : Inhibits proper cell division by interfering with microtubule formation.

- Selective Herbicide : Targets annual grasses and broadleaf weeds while sparing sensitive plants such as turf grasses and vegetables .

Environmental Persistence and Degradation

DCPA is known for its persistence in soil and aquatic environments. Studies indicate that it can degrade through various processes:

- Volatilization : DCPA can evaporate from water surfaces under sunlight.

- Photodegradation : Exposure to sunlight can lead to breakdown.

- Biodegradation : The primary degradation pathway involves microbial action leading to the formation of monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA) as metabolites .

Degradation Rates:

- Half-life in water: <3 days (in sunlight)

- Half-life in soil: Ranges from 14 to 100 days depending on conditions .

Toxicological Effects

The toxicological profile of DCPA has been a subject of extensive research. While it is generally considered to have low acute toxicity to mammals, chronic exposure has raised concerns regarding potential carcinogenic effects.

Observations from Studies:

- Animal Studies : Some studies have indicated that DCPA exposure may lead to thyroid tumors in rats and liver tumors in female rats .

- Effects on Non-target Species : There are documented adverse effects on various animal organs including the adrenal glands, kidneys, livers, thyroids, and spleens .

Case Studies and Research Findings

Several studies have explored the biological activity of DCPA:

Preparation Methods

Chlorination of Terephthaloyl Derivatives

The primary synthetic route to dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate involves the chlorination of terephthaloyl chloride or related derivatives. This step introduces four chlorine atoms at the 3,4,5,6-positions of the benzene ring.

- Starting Material: Terephthaloyl chloride (1,4-benzenedicarbonyl dichloride)

- Reagent: Chlorine gas (Cl₂)

- Conditions: Controlled chlorination, often under UV light or elevated temperature to facilitate electrophilic aromatic substitution

- Outcome: Formation of tetrachloroterephthaloyl chloride as an intermediate

This chlorination step is critical to achieve the tetrachlorinated aromatic core required for the target compound.

Esterification with Methanol

Following chlorination, the tetrachloroterephthaloyl chloride intermediate undergoes esterification to form the dimethyl ester.

- Reagents: Methanol (CH₃OH)

- Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids may be used to enhance esterification

- Conditions: Reflux or controlled heating to promote ester formation

- Reaction: The acid chloride groups react with methanol to yield dimethyl esters, releasing hydrogen chloride (HCl) as a byproduct

This esterification converts the tetrachloroterephthaloyl chloride into this compound.

Alternative Preparation Routes

While the chlorination-esterification sequence is the standard method, variations exist in the literature and patents, including:

- Direct chlorination of dimethyl terephthalate: Instead of chlorinating the acid chloride, dimethyl terephthalate can be chlorinated under specific conditions to introduce chlorine atoms at the 3,4,5,6-positions, followed by purification.

- Use of different chlorinating agents: Alternatives to chlorine gas such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) may be employed to achieve selective chlorination.

- Solvent and catalyst variations: Aprotic solvents like dichloromethane or sulfolane and bases such as pyridine or tertiary amines can be used to control reaction rates and improve yields.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| Chlorination | Terephthaloyl chloride | Cl₂ gas, UV light or heat | Tetrachloroterephthaloyl chloride | Electrophilic aromatic substitution |

| Esterification | Tetrachloroterephthaloyl chloride | Methanol, acid catalyst, reflux | This compound | HCl byproduct released |

| Alternative chlorination | Dimethyl terephthalate | Cl₂ or SO₂Cl₂ or NCS, aprotic solvents, bases | Tetrachlorinated dimethyl ester | Selectivity depends on chlorinating agent |

| Purification | Reaction mixture | Crystallization or chromatography | Pure dimethyl tetrachlorophthalate | Removal of byproducts and unreacted materials |

Research Findings and Considerations

- The chlorination step demands careful control to avoid over-chlorination or degradation of the aromatic ring.

- Esterification is typically high-yielding but requires removal of HCl to prevent side reactions.

- The use of aprotic solvents and bases can improve selectivity and yield by stabilizing intermediates and scavenging HCl.

- The synthesis has been well-documented historically, with patents dating back to the late 1950s, reflecting its established industrial relevance.

- Hydrolysis of the final product can occur under certain conditions, leading to monomethyl tetrachloroterephthalate and tetrachloroterephthalic acid, which are important considerations for storage and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing dimethyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate with high purity?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding tetrachlorophthalic acid with methanol under acid catalysis. Key parameters include stoichiometric control (molar ratio 1:2 for acid to methanol), reflux in anhydrous conditions (e.g., H₂SO₄ as catalyst), and purification via recrystallization from ethanol/water mixtures. Purity validation requires single-crystal X-ray diffraction (as demonstrated for the dichloro analog in ) to confirm molecular geometry and absence of ester hydrolysis byproducts .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify ester methyl groups (δ ~3.8–4.0 ppm for methoxy protons) and aromatic proton absence (due to full chlorination).

- IR Spectroscopy : Confirm ester C=O stretches (~1720–1740 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns consistent with four chlorine atoms.

Cross-referencing with crystallographic data (e.g., bond lengths/angles from ) ensures structural accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.

- Photostability : Expose to UV light (320–400 nm) and monitor via HPLC for degradation products.

- Humidity Resistance : Store at 40°C/75% RH for 4 weeks; track changes in melting point (mp) and crystallinity .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

- Methodological Answer : The electron-withdrawing effect of chlorine atoms activates the benzene ring for nucleophilic aromatic substitution (SNAr). Computational studies (e.g., DFT calculations) can model transition states and regioselectivity. For example, meta-chlorine positions may hinder substitution due to steric crowding, favoring para-directing pathways. Experimental validation involves synthesizing derivatives (e.g., replacing methoxy groups with amines) and analyzing kinetics via LC-MS .

Q. How can contradictory solubility data in literature be resolved?

- Methodological Answer : Conflicting solubility reports often arise from solvent polarity and crystallinity variations. A systematic approach includes:

- Hansen Solubility Parameters : Compare δD, δP, δH values to identify optimal solvents (e.g., dichloromethane vs. DMSO).

- Powder X-ray Diffraction (PXRD) : Assess amorphous vs. crystalline forms, which affect dissolution rates.

- High-Throughput Screening : Test solubility in 96-well plates with automated UV-Vis quantification .

Q. What computational strategies predict reactivity in cross-coupling reactions with this compound?

- Methodological Answer : Use quantum mechanical/molecular mechanical (QM/MM) simulations to explore palladium-catalyzed coupling reactions. Focus on:

- Electrostatic Potential Maps : Identify electron-deficient regions for oxidative addition.

- Reaction Path Sampling : Apply methods from (ICReDD’s computational workflows) to model Suzuki-Miyaura coupling pathways and optimize ligand selection (e.g., bulky phosphines to prevent steric clashes) .

Q. How can researchers address discrepancies in reported spectroscopic data?

- Methodological Answer : Discrepancies often stem from instrumentation calibration or sample purity. Mitigation strategies:

- Standardized Protocols : Use internal standards (e.g., TMS for NMR, KBr pellets for IR).

- Interlaboratory Comparisons : Share samples with collaborators to validate reproducibility.

- Dynamic Light Scattering (DLS) : Check for aggregates in solution-phase analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.